molecular formula C20H24N2O2 B4524986 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B4524986
M. Wt: 324.4 g/mol
InChI Key: PQLXQZAZHYNQOA-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a novel synthetic indole derivative designed for advanced pharmaceutical and biological research. Indole compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . This acetamide features a 3-acetyl indole scaffold linked to a cyclohexenyl ethyl chain, a structure designed to explore interactions with various enzymatic targets. Researchers can leverage this compound in developing new therapeutic agents, as indole derivatives have demonstrated significant potential in areas such as anticancer , antiviral , and antimicrobial applications. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, potentially including enzyme inhibition related to dehydrogenase activity, as observed in other indoleacetamide structures . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h5-7,9-10,13H,2-4,8,11-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLXQZAZHYNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the acetyl group at the 3-position of the indole ring. The final step involves the attachment of the N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring using reagents like halogens or nitrating agents.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development for treating various diseases.

    Industry: This compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl group and the cyclohexenyl ethyl moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide with key analogs, highlighting structural variations and biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities References
This compound C₂₂H₂₅N₂O₂ 361.45 3-Acetylindole, cyclohexene-ethyl side chain Hypothesized anticancer, anti-inflammatory (based on indole-acetamide analogs)
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide C₁₃H₁₄N₂O₂ 230.27 2-Formylindole, ethylacetamide linker Antimicrobial, enzyme inhibition (e.g., kinase targets)
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-yl]acetamide C₂₁H₂₀N₄OS 392.48 Pyridyl-thiazole and methylindole Anticancer (targets cell proliferation pathways)
2-(3-Acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₃H₁₅N₃O₃S 296.34 3-Acetylindole, sulfone-tetrahydrothiophene side chain Antimicrobial, anti-inflammatory (sulfone enhances solubility and target affinity)
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide C₂₂H₂₀ClN₄O₂ 422.88 Dual indole cores (chloro-substituted and acetylamino) Dual receptor modulation (e.g., serotonin pathways), neuropharmacological potential
Key Structural and Functional Differences:

Indole Substitutions :

  • 3-Acetyl Group : Enhances electron-withdrawing effects and stabilizes interactions with hydrophobic enzyme pockets .
  • 2-Formyl Group (): Increases electrophilicity, enabling Schiff base formation with biological amines .

Pyridyl-Thiazole (): Introduces aromatic heterocycles for π-π stacking with nucleic acids or protein targets . Sulfone-Tetrahydrothiophene (): Boosts water solubility and oxidative stability .

Biological Activity Trends :

  • Anticancer Activity : Pyridyl-thiazole derivatives () show potent cytotoxicity against cancer cell lines, while dual indole cores () may target neurotransmitter receptors .
  • Antimicrobial Activity : Sulfone-containing analogs () exhibit broad-spectrum activity due to enhanced membrane penetration .

Q & A

Q. What statistical approaches are recommended for validating dose-response data with high variability?

  • Methodological Answer:
  • Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
  • Use replicates (n ≥ 3) and outlier tests (Grubbs’ test).
  • Perform ANOVA with post-hoc corrections (Tukey’s HSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

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